5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reagents and catalysts are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: Typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including ligands for metal complexes.
Biology: Employed in the development of fluorescent probes for biological imaging.
Industry: Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
Mechanism of Action
The primary mechanism of action for 5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling. The boronic ester transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the base, which activates the boronic ester and enhances its reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of compounds with unique electronic and steric characteristics, enhancing its utility in various applications.
Properties
Molecular Formula |
C18H22BNO3 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)14-10-13(11-20-12-14)15-8-6-7-9-16(15)21-5/h6-12H,1-5H3 |
InChI Key |
WTMIOECRQVMJCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.